molecular formula C18H22N2O3S B6664971 3-[4-(1,3-Benzothiazol-2-yl)butanoyl-cyclopropylamino]-2-methylpropanoic acid

3-[4-(1,3-Benzothiazol-2-yl)butanoyl-cyclopropylamino]-2-methylpropanoic acid

Cat. No.: B6664971
M. Wt: 346.4 g/mol
InChI Key: PRRQPUGVMROCHB-UHFFFAOYSA-N
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Description

3-[4-(1,3-Benzothiazol-2-yl)butanoyl-cyclopropylamino]-2-methylpropanoic acid is a complex organic compound that features a benzothiazole moiety, a cyclopropyl group, and a propanoic acid backbone. Benzothiazoles are known for their significant biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,3-Benzothiazol-2-yl)butanoyl-cyclopropylamino]-2-methylpropanoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1,3-Benzothiazol-2-yl)butanoyl-cyclopropylamino]-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the butanoyl moiety can be reduced to an alcohol.

    Substitution: The cyclopropylamino group can be substituted with other amines or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines or thiols.

Scientific Research Applications

3-[4-(1,3-Benzothiazol-2-yl)butanoyl-cyclopropylamino]-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[4-(1,3-Benzothiazol-2-yl)butanoyl-cyclopropylamino]-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The cyclopropylamino group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(1,3-Benzothiazol-2-yl)butanoyl-cyclopropylamino]-2-methylpropanoic acid is unique due to its combination of a benzothiazole ring, a cyclopropylamino group, and a propanoic acid backbone. This unique structure may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.

Properties

IUPAC Name

3-[4-(1,3-benzothiazol-2-yl)butanoyl-cyclopropylamino]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-12(18(22)23)11-20(13-9-10-13)17(21)8-4-7-16-19-14-5-2-3-6-15(14)24-16/h2-3,5-6,12-13H,4,7-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRQPUGVMROCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C1CC1)C(=O)CCCC2=NC3=CC=CC=C3S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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